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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditalimfos, an organophosphate fungicide, has been utilized in agriculture for the control of
various fungal pathogens. This technical guide provides an in-depth overview of its chemical
properties, structure, and relevant biological interactions. The information is presented to
support research, scientific analysis, and potential applications in drug development.

Chemical Properties and Structure

Ditalimfos, chemically known as O,O-diethyl phthalimidophosphonothioate, is a phthalimide
fungicide.[1] Its structure is characterized by a phthalimide group attached to a
phosphonothioate center with two ethyl ester groups.

Table 1: Chemical Identifiers of Ditalimfos
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Identifier Value
2-(diethoxyphosphinothioyl)isoindole-1,3-
IUPAC Name ( ypnosp ¥
dione[1]
CAS Number 5131-24-8[2]

Molecular Formula

C12H1aNO4PS[2][3]

CCOP(=S)
SMILES
(N1C(=0)C2=CC=CC=C2C1=0)0CC
InChiKey MTBZIGHNGSTDJV-UHFFFAOYSA-N

ble 2: Physicochemical ies of Ditalimf

Property

Value Source

Molecular Weight

299.28 g/mol

Physical Description

Colorless crystalline solid with

a platelet structure

Melting Point 83-91 °C
Decomposes below its boiling
point. One source indicates
N ) 400.3 £ 28.0 °C, though this is
Boiling Point

likely a calculated value and
not experimentally verified at

standard pressure.

Vapor Pressure

2.0 x 10~8 mmHg

Solubility in Water

133 mg/L at 20 °C

logP (Octanol-Water Partition

Coefficient)

3.5

Synthesis of Ditalimfos
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The commercial synthesis of Ditalimfos is a two-step process. The first step involves the
reaction of phthalic anhydride with an aminothiophosphonic acid derivative to form
phthalimidophosphonothioic acid. This intermediate is then esterified with ethanol in the
presence of an acid catalyst to yield Ditalimfos.

Phthalic Anhydride Reaction
| Esterification
.’ Phthalimidophosphonothioic Acid | (Acid Catalyst)
Aminothiophosphonic Acid | » [
Derivative I p| Ditalimfos

Ethanol

Click to download full resolution via product page

Figure 1: Synthesis workflow for Ditalimfos.

Spectral Data
ble 3: | for Ditalimf

Technique Key Observations

Data available, specific shifts not detailed in

1H NMR
readily accessible literature.
15C NMR Data available, specific shifts not detailed in
readily accessible literature.
GOMS Major fragments observed at m/z 102, 130, 135,
148, 243.
Precursor ion [M+H]* at m/z 300.0454, with
LC-MS major fragments at m/z 148.0394, 243.9829,

272.0143.

Experimental Protocols
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Detailed experimental protocols specifically for Ditalimfos are not widely available in the public
domain. However, the following sections provide comprehensive, standard methodologies for
the analysis of organophosphate pesticides like Ditalimfos.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

Objective: To identify and quantify Ditalimfos residues in a sample matrix.
Methodology:
o Sample Preparation (QUEChERS Method):
o Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
o Add 10 mL of acetonitrile.
o Add an appropriate internal standard.
o Shake vigorously for 1 minute.

o Add magnesium sulfate and sodium chloride (or a commercially available QUEChERS salt
packet), shake for 1 minute, and centrifuge.

o Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-
SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

o Vortex for 30 seconds and centrifuge.
o The resulting supernatant is ready for GC-MS analysis.

e GC-MS Conditions:

[¢]

Gas Chromatograph: Agilent 7890B GC or equivalent.

o

Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness) or equivalent.

o

Inlet: Splitless mode, 250 °C.
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o Carrier Gas: Helium at a constant flow of 1.2 mL/min.

o Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp to 150 °C at 25 °C/min.

Ramp to 200 °C at 3 °C/min.

Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

o Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

o lonization Mode: Electron lonization (El) at 70 eV.

o Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using
characteristic precursor-product ion transitions for Ditalimfos. A full scan can be used for
initial identification.

| QUEChERS Extraction | Dispersive SPE Cleanup o

. Data Interpretation
(Acetonitrile, Salts) (PSA, MgSO4) | CSIE Bl

(Quantification & Identification)

Homogenized Sample

Click to download full resolution via product page

Figure 2: General workflow for GC-MS analysis of pesticide residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of Ditalimfos.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of the Ditalimfos sample in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls).
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o Transfer the solution to a 5 mm NMR tube.

e 'H NMR Spectroscopy:

o Spectrometer: Bruker Avance 400 MHz or equivalent.

o Solvent: CDCls.

o Temperature: 298 K.

o Acquisition Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-2 seconds.

Pulse width: Calibrated 90° pulse.

Acquisition time: 2-4 seconds.

o Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical
shifts are referenced to the residual solvent peak (CHCIs at 7.26 ppm).

e 13C NMR Spectroscopy:

(¢]

Spectrometer: Bruker Avance 100 MHz or equivalent.

Solvent: CDCls.

[¢]

o

Temperature: 298 K.

[e]

Acquisition Parameters:

» Proton-decoupled experiment.

= Number of scans: 1024 or more (due to lower natural abundance of 13C).

» Relaxation delay: 2-5 seconds.
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o Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical
shifts are referenced to the solvent peak (CDCls at 77.16 ppm).

Mode of Action

Ditalimfos belongs to the dicarboximide class of fungicides. The precise mode of action for this
class is thought to involve the disruption of the osmotic signal transduction pathway in fungi.
This pathway includes a histidine kinase and a MAP (Mitogen-Activated Protein) kinase
cascade. By interfering with this signaling pathway, dicarboximide fungicides disrupt the
fungus's ability to regulate its internal osmotic pressure, leading to cell damage and death.
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Figure 3: Proposed signaling pathway for the mode of action of dicarboximide fungicides.
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Metabolic Pathway

The environmental fate of Ditalimfos involves its degradation into less complex molecules. A
primary degradation pathway is the hydrolysis of the phosphonothioate ester linkage, leading to
the formation of phthalimide. This process can be influenced by factors such as pH and the
presence of light (photolysis). Further degradation of phthalimide can occur in the environment.
In fungi, the metabolism of organophosphate pesticides can be mediated by cytochrome P450
enzymes, which typically involves oxidative reactions.

Hydrolysis / Photolysis Environmental Degradation

Ditalimfos P Phthalimide P> Further Degradation Products

Click to download full resolution via product page

Figure 4: Simplified degradation pathway of Ditalimfos.

Conclusion

This technical guide has summarized the key chemical properties, structure, and known
mechanisms of the fungicide Ditalimfos. The provided data tables and diagrams offer a
structured overview for researchers and professionals in related fields. While Ditalimfos is an
older pesticide with some data limitations in publicly accessible literature, the information
compiled here serves as a valuable resource for understanding its fundamental characteristics
and biological interactions. Further research may be required to elucidate more detailed
aspects of its metabolic fate and specific molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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